Ethylene carbonate

説明

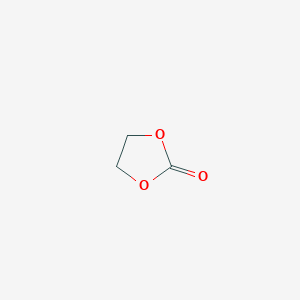

Structure

3D Structure

特性

IUPAC Name |

1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTRUDSVKNLOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26041-91-8 | |

| Record name | Ethylene carbonate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26041-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026600 | |

| Record name | 1,3-Dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Colorless, odorless solid or liquid; [Hawley] Solid below 36.4 deg C, liquid above this temperature; supercools (remains liquid) at temperatures below its melting point; [CHEMINFO] Colorless solidified mass; Soluble in water; [MSDSonline] | |

| Record name | 1,3-Dioxolan-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

248 °C | |

| Record name | 1,3-DIOXOLAN-2-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

143 °C, 290 °F (143 °C) (Open Cup) | |

| Record name | Ethylene carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIOXOLAN-2-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, alcohol, ether, and benzene, Miscible (40%) with water, alcohol, ethyl acetate, benzene, and chloroform; soluble in ether, n-butanol, and carbon tetrachloride., Insoluble in gasoline and turpentine oil. | |

| Record name | 1,3-DIOXOLAN-2-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3214 at 39 °C | |

| Record name | 1,3-DIOXOLAN-2-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.04 (Air=1) | |

| Record name | 1,3-DIOXOLAN-2-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0098 [mmHg], 9.8X10-3 mm Hg @ 25 °C | |

| Record name | Ethylene carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIOXOLAN-2-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Fractionally distilled ethylene carbonate three times in a column of single-turn glass helices under 3 torr. Analysis by NMR, VPC, and IR showed no detectable impurities. | |

| Record name | 1,3-DIOXOLAN-2-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic plates, Colorless solid or liquid, Solid at room temperature., Colorless liquid or crystalline solid. | |

CAS No. |

96-49-1 | |

| Record name | Ethylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolan-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGJ96TB7R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIOXOLAN-2-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

36.4 °C | |

| Record name | 1,3-DIOXOLAN-2-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ethylene Carbonate: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Core Physicochemical Properties, Experimental Methodologies, and Key Applications of Ethylene (B1197577) Carbonate for Researchers, Scientists, and Drug Development Professionals.

Ethylene carbonate (EC) is a cyclic carbonate ester of significant interest across various scientific disciplines. Its unique properties, including a high dielectric constant and excellent solvency, have established it as a critical component in lithium-ion battery electrolytes.[1] Beyond energy storage, its utility extends to chemical synthesis, serving as a polar solvent and a reactant in the production of various organic compounds.[2] This guide provides a detailed overview of the fundamental properties of this compound, methodologies for their measurement, and key reaction pathways and workflows relevant to researchers.

Core Physicochemical Properties

This compound, with the chemical formula C₃H₄O₃, is a colorless and odorless solid at room temperature, transitioning to a liquid state slightly above ambient temperatures.[3][4] Its high polarity and strong intermolecular forces result in a high boiling point and a high dielectric constant.[5]

Summary of Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₃H₄O₃ | [3] |

| IUPAC Name | 1,3-dioxolan-2-one | [3] |

| Molecular Weight | 88.06 g/mol | [3] |

| Appearance | White to yellow crystalline solid | [3] |

| Odor | Odorless | [3] |

| Density | 1.321 g/cm³ at 25 °C | [3][6] |

| Melting Point | 34 to 37 °C (307 to 310 K) | [3] |

| Boiling Point | 243 to 248 °C (516 to 521 K) | [3] |

| Flash Point | 143 to 160 °C (416 to 433 K) | [1] |

| Vapor Pressure | <0.1 mbar at 20 °C | [7] |

Table 2: Electrical and Solubility Properties of this compound

| Property | Value | References |

| Dielectric Constant | ~89.6 at 40 °C | [8] |

| Dipole Moment | 4.9 D | |

| Viscosity | 1.90 mPa·s at 40 °C | [9][10] |

| Solubility in Water | Soluble | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, ethyl acetate, benzene, and chloroform. Insoluble in gasoline and turpentine (B1165885) oil. | [1][11][12] |

Key Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. This section outlines the general methodologies for measuring viscosity, dielectric constant, and solubility.

Viscosity Measurement

The viscosity of liquid this compound is a critical parameter, especially in electrolyte formulations, as it influences ion mobility. A rotational viscometer is a common instrument for this measurement.[6]

General Methodology:

-

Sample Preparation: this compound is a solid at room temperature and must be melted by heating it to a temperature above its melting point (e.g., 40 °C). The temperature should be precisely controlled throughout the measurement.

-

Instrument Setup: A rotational viscometer with a suitable spindle is selected based on the expected viscosity of the liquid. The instrument should be calibrated using a standard fluid with a known viscosity.[13]

-

Measurement: The spindle is immersed in the molten this compound to a specified depth. The viscometer is started, and the spindle rotates at a constant speed. The instrument measures the torque required to rotate the spindle, which is then used to calculate the viscosity.[13] The reading should be taken after the value has stabilized.[14]

-

Data Recording: The viscosity value, along with the temperature and the spindle speed, are recorded. Multiple measurements should be performed to ensure accuracy.

Note: The specific spindle type, rotational speed, and temperature must be determined and optimized by the researcher based on the specific instrument and experimental conditions.

Dielectric Constant Measurement

The high dielectric constant of this compound is fundamental to its ability to dissolve salts in battery electrolytes. The parallel plate capacitor method is a common technique to determine the dielectric constant of a liquid.[9]

General Methodology:

-

Sample Preparation: Molten this compound is used as the dielectric material.

-

Instrument Setup: A dielectric constant measurement setup typically consists of a parallel plate capacitor, a capacitance meter, and a sample holder. The instrument is calibrated, often by measuring the capacitance of the empty cell (with air as the dielectric).[15][16]

-

Measurement: The molten this compound is introduced between the plates of the capacitor. The capacitance of the capacitor with the this compound is then measured.[15][16]

-

Calculation: The dielectric constant (ε) is calculated using the formula: ε = C_sample / C_air, where C_sample is the capacitance with the this compound sample and C_air is the capacitance with air as the dielectric.[17]

Note: The geometry of the capacitor plates and the frequency at which the measurement is performed are important parameters that need to be controlled and reported.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its use in formulations and synthesis.

General Methodology:

-

Sample Preparation: A known amount of this compound is added to a known amount of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

-

Analysis: After equilibration, the concentration of the dissolved this compound in the solvent is determined. This can be done using various analytical techniques, such as chromatography (e.g., GC or HPLC) or spectroscopy, after separating the undissolved solid.[18]

-

Data Reporting: The solubility is typically reported as grams of solute per 100 grams of solvent at a specific temperature.

Note: The choice of analytical method will depend on the solvent and the required accuracy of the measurement.

Key Processes and Logical Workflows

The following diagrams, generated using the DOT language, illustrate important processes involving this compound.

Synthesis of this compound

This compound is commercially produced by the reaction of ethylene oxide with carbon dioxide, often in the presence of a catalyst.[19]

Caption: Synthesis of this compound from Ethylene Oxide and CO₂.

Lithium-Ion Battery Electrolyte Preparation Workflow

This compound is a key solvent in the formulation of electrolytes for lithium-ion batteries.

Caption: General workflow for preparing a lithium-ion battery electrolyte.

Solid Electrolyte Interphase (SEI) Formation

On the surface of the graphite (B72142) anode in a lithium-ion battery, this compound decomposes during the initial charging cycles to form a protective layer known as the Solid Electrolyte Interphase (SEI).[12]

Caption: Simplified mechanism of SEI formation from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. saltworkstech.com [saltworkstech.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Formation of the Solid-Electrolyte-Interphase on Graphite Anodes - Institute for Advanced Study (IAS) [ias.tum.de]

- 10. iiserkol.ac.in [iiserkol.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Development, retainment, and assessment of the graphite-electrolyte interphase in Li-ion batteries regarding the functionality of SEI-forming additives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. scribd.com [scribd.com]

- 18. Organic carbonates as green media: from laboratory syntheses to industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00536A [pubs.rsc.org]

- 19. cyberleninka.ru [cyberleninka.ru]

An In-depth Technical Guide to Ethylene Carbonate Synthesis: Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) carbonate (EC) is a versatile organic compound with significant industrial applications, most notably as a high-permittivity solvent in the electrolytes of lithium-ion batteries and as a precursor in the synthesis of various polymers and chemicals.[1][2] This guide provides a comprehensive overview of the core synthesis mechanisms and pathways for ethylene carbonate, with a focus on data-driven comparisons and detailed experimental protocols.

Core Synthesis Pathways

The production of this compound is dominated by two primary strategies: the direct cycloaddition of carbon dioxide to ethylene oxide and various transesterification routes. While the former is the traditional and most common industrial method, the latter represents emerging "greener" alternatives that avoid the use of toxic and fossil-fuel-derived ethylene oxide.[1][3][4]

Cycloaddition of Ethylene Oxide and Carbon Dioxide

The most established industrial synthesis of this compound involves the direct reaction between ethylene oxide (EO) and carbon dioxide (CO2).[2][4] This method is highly atom-efficient, producing only the desired product with no byproducts.[5]

(CH₂)₂O + CO₂ → (CH₂O)₂CO[2]

The reaction is typically catalyzed by a variety of substances, including alkali metal halides, quaternary ammonium (B1175870) and phosphonium (B103445) salts, ionic liquids, and metal-organic frameworks.[6]

Transesterification Pathways

Greener synthesis routes for this compound have been developed to circumvent the use of ethylene oxide.[1] These methods typically involve the transesterification of ethylene glycol (EG), which can be derived from bio-based sources, with a carbonyl-containing compound.[1][5]

The reaction of urea (B33335) with ethylene glycol offers a viable alternative for this compound synthesis.[2][3] This process is advantageous due to the low toxicity and easy handling of the reactants.[3] The reaction proceeds with the elimination of ammonia (B1221849).

(NH₂)₂CO + HO−CH₂CH₂−OH → (CH₂O)₂CO + 2 NH₃[2]

This compound can also be synthesized via the transesterification of dimethyl carbonate (DMC) with ethylene glycol.[5] This reaction produces methanol (B129727) as a co-product.

C₃H₆O₃ + 2 CH₃OH → C₃H₄O₃ + C₂H₆O₂[2]

Catalytic Systems and Performance Data

The choice of catalyst is crucial for the efficiency of this compound synthesis. The following tables summarize quantitative data for various catalytic systems.

Catalysts for Ethylene Oxide and CO₂ Cycloaddition

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | EO Conversion (%) | EC Selectivity (%) | EC Yield (%) | Reference |

| TB-6-EAM-4-OPh-Zn | 120 | 6.0 | 2 | 98.0-99.0 | 98.0-99.0 | 96.0-98.0 | [6] |

| TB-6-EAM-4-BPh-Zn | 120 | 6.0 | 2 | 98.0-99.0 | 98.0-99.0 | 96.0-98.0 | [6] |

| Zn-methylene-bis-alkylphenolates | 120 | 6.0 | 2 | 80.0-99.0 | 98.0-99.0 | 78.8-98.0 | [6] |

| R₂L₂X₂ZnY (Ionic Liquid) | Not Specified | Not Specified | Not Specified | 32.0–99.0 | 81.0–100.0 | Not Specified | [7] |

Catalysts for Urea and Ethylene Glycol Transesterification

| Catalyst | Temperature (°C) | Pressure | Time (min) | Reactant Conversion (%) | EC Selectivity (%) | EC Yield (%) | Reference |

| Fe;ZnO–ZIF | 160 | 160 mmHg | 150 | High | Superior | Not Specified | [3] |

| ZnO | Not Specified | Reduced | Not Specified | High | High | Not Specified | [8][9] |

| ZnO•Cr₂O₃ | 150 | Not Specified | Not Specified | Not Specified | Not Specified | 85.75 | [10] |

Catalysts for Dimethyl Carbonate and Ethylene Glycol Transesterification

| Catalyst | Temperature (K) | Molar Ratio (Methanol:EC) | Time (h) | EC Conversion (%) | DMC Yield (%) | DMC Selectivity (%) | Reference |

| eg-C₃N₄-NH₃ | 393 | Not Specified | Not Specified | Not Specified | 60 | Not Specified | [2][11] |

| KF/Mg-Fe oxides | Reflux | 8 | 2 | Not Specified | 88 | 97 | [12] |

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes discussed.

Protocol for Cycloaddition of Ethylene Oxide and CO₂

This protocol is based on the use of zinc-phenolate catalysts.[6]

Materials:

-

Ethylene oxide (EO)

-

Carbon dioxide (CO₂)

-

Zinc-phenolate catalyst (e.g., TB-6-EAM-4-OPh-Zn)

-

Solvent (e.g., methylene (B1212753) chloride)

-

High-pressure autoclave reactor

Procedure:

-

Reactor Preparation: Purge a stainless-steel autoclave reactor three times with CO₂ at 1.0 MPa to remove air, then release the pressure.

-

Charging the Reactor: Introduce the required amount of the zinc-phenolate catalyst dissolved in the solvent into the autoclave. Then, introduce a stream of ethylene oxide into the CO₂ stream and load it into the reactor.

-

Pressurization and Heating: Pressurize the autoclave with CO₂ to the desired pressure (e.g., 6.0 MPa). Heat the reactor to the target temperature (e.g., 120 °C) and maintain for the specified reaction time (e.g., 2 hours).

-

Cooling and Depressurization: After the reaction, cool the autoclave to room temperature and carefully release the pressure.

-

Product Isolation: To separate the catalyst, pass the reaction mixture through silica (B1680970) gel using methylene chloride as the eluent. The solvent can then be removed under reduced pressure to obtain the this compound product.

Protocol for Transesterification of Urea and Ethylene Glycol

This protocol is based on the use of a Fe-doped ZnO catalyst derived from a zeolitic imidazolate framework (ZIF).[3]

Materials:

-

Urea

-

Ethylene glycol (EG)

-

Fe;ZnO–ZIF catalyst

-

Three-neck round-bottom flask

-

Heating mantle with magnetic stirrer

-

Vacuum pump

-

Acidic trap for ammonia

Procedure:

-

Reactor Setup: Place urea (0.3 mol), ethylene glycol (0.3 mol), and the Fe;ZnO–ZIF catalyst (1 g) into a three-neck round-bottom flask equipped with a magnetic stirrer.

-

Ammonia Trap: Connect an acidic trap to one of the necks of the flask to capture the ammonia gas produced during the reaction.

-

Reaction Conditions: Heat the flask to 160 °C using a heating mantle while stirring the mixture at approximately 950 rpm. Apply a vacuum of 160 mmHg to the system. The continuous removal of ammonia is crucial to drive the reaction forward.[3]

-

Reaction Monitoring: Monitor the reaction for a specified duration (e.g., 150 minutes).

-

Product Isolation: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration or centrifugation. The this compound can be purified from the remaining reactants by distillation under reduced pressure.

Concluding Remarks

The synthesis of this compound is a well-established industrial process, with the cycloaddition of ethylene oxide and carbon dioxide being the dominant route. However, increasing environmental concerns and the desire for sustainable chemical production are driving research into alternative pathways.[1] Transesterification reactions using ethylene glycol with urea or dimethyl carbonate present promising greener alternatives, avoiding the use of hazardous ethylene oxide. The development of highly active and selective catalysts remains a key area of research to improve the economic viability of these greener routes. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ppor.az [ppor.az]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Transesterification of urea and ethylene glycol to this compound as an important step for urea based dimethyl carbonate synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Metal-free synthesis of dimethyl carbonate via transesterification of this compound catalyzed by graphitic carbon nitride materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of Dimethyl Carbonate via Transesterification of this compound and Methanol over Mesoporous KF-loaded Mg-Fe Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethylene carbonate CAS number 96-49-1 research applications

An In-depth Technical Guide to the Research Applications of Ethylene (B1197577) Carbonate (CAS 96-49-1)

Introduction

Ethylene Carbonate (EC), with CAS number 96-49-1, is a cyclic carbonate ester of ethylene glycol and carbonic acid.[1] It is a transparent, crystalline solid at room temperature that becomes a colorless, odorless liquid above its melting point of 34-37 °C.[1][2] Due to its high polarity, high dielectric constant, and excellent solvency for a wide range of polymers and salts, this compound has become an indispensable compound in various fields of research and industry.[1][3] Its applications range from being a critical component in energy storage devices to a versatile solvent and intermediate in organic synthesis and polymer chemistry.[3][4] This guide provides a technical overview of its primary research applications, focusing on its roles in lithium-ion batteries, organic synthesis, and emerging pharmaceutical technologies.

Physicochemical Properties of this compound

The unique properties of this compound are central to its widespread use. A summary of its key physicochemical data is presented below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 96-49-1 | [1] |

| Molecular Formula | C₃H₄O₃ | [1] |

| Molar Mass | 88.06 g·mol⁻¹ | [1] |

| Appearance | White to yellow crystalline solid | [1] |

| Density | 1.321 g/cm³ at 25 °C | [5] |

| Melting Point | 34 to 37 °C (93 to 99 °F) | [1] |

| Boiling Point | 243.0 °C (469.4 °F) | [1] |

| Flash Point | 143 - 160 °C | [1][2] |

| Dipole Moment | 4.9 D | [1] |

| Solubility | Soluble in water, alcohol, ethyl acetate, benzene, chloroform. Insoluble in gasoline. | [2][6] |

Core Application 1: Lithium-Ion Battery Electrolytes

The most significant and widely researched application of this compound is as a high-permittivity solvent component in the electrolyte of lithium-ion batteries.[1][3] Non-aqueous electrolytes are necessary as lithium reacts vigorously with water.[7] EC's primary role is twofold: its high dielectric constant aids in the dissolution of lithium salts (like LiPF₆), and more importantly, it is essential for the formation of a stable Solid Electrolyte Interphase (SEI) on the surface of graphite (B72142) anodes.[5][7][8] This SEI layer is critical as it allows lithium ions to pass through while preventing the electrolyte solvent from further decomposition, enabling the reversible intercalation of lithium ions and ensuring the battery's long cycle life.[5][8]

However, EC's high melting point and viscosity mean it is almost always used in combination with low-viscosity linear carbonates such as dimethyl carbonate (DMC), diethyl carbonate (DEC), or ethyl methyl carbonate (EMC) to ensure sufficient ionic conductivity at lower temperatures.[1][7][9]

Data Presentation: Electrolyte Composition and Ionic Conductivity

The ratio of this compound to linear carbonates is a critical factor in optimizing battery performance. This ratio affects key electrolyte properties like ionic conductivity and viscosity.

| Electrolyte Composition (1M LiPF₆ in EC:EMC v/v) | Ionic Conductivity (mS/cm) at 25°C (Approximate Values) | Key Characteristics | Reference(s) |

| 1:1 | ~9-11 | Balanced performance, facilitates a uniform and stable SEI layer. | [9] |

| 1:3 | ~10-12 | Lower viscosity, improved low-temperature performance, still supports good SEI formation. | [9] |

| 3:1 | ~6-8 | Higher viscosity, may improve cycling stability at the cost of rate capability. | [9] |

| 100% EC | ~2-3 | High SEI-forming capability but poor conductivity and high viscosity. | [9] |

Experimental Protocol: Preparation of a Standard Electrolyte

This protocol describes the preparation of a common electrolyte, 1 M LiPF₆ in a 1:1 volume ratio of this compound (EC) and Ethyl Methyl Carbonate (EMC).

Materials:

-

Battery-grade this compound (CAS 96-49-1), water content < 100 ppm[5]

-

Battery-grade Ethyl Methyl Carbonate (EMC), anhydrous

-

Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade

-

Argon-filled glovebox with H₂O and O₂ levels < 1 ppm

-

Hotplate and convection oven[10]

-

Volumetric flasks and magnetic stirrer

Procedure:

-

Handling this compound: As EC is a solid at room temperature, its container must be gently heated. Place the sealed container in a convection oven at approximately 65 °C for 3 hours, or until fully melted.[10] For subsequent use inside the glovebox, a hotplate set to 80 °C can be used.[10]

-

Solvent Mixture Preparation: Inside the argon-filled glovebox, transfer the required volume of molten EC into a clean, dry volumetric flask. Add an equal volume of EMC to the flask. Mix thoroughly.

-

Salt Dissolution: Slowly add the pre-weighed LiPF₆ powder to the EC/EMC solvent mixture while stirring continuously with a magnetic stirrer. The amount of LiPF₆ should be calculated to achieve a final concentration of 1 M.

-

Homogenization: Continue stirring the solution in the sealed flask for several hours until the LiPF₆ is completely dissolved and the solution is homogeneous.

-

Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent any moisture contamination.

Visualization: SEI Formation on Graphite Anode

The reductive decomposition of this compound on the graphite anode surface during the initial charging cycles is the primary mechanism for SEI layer formation.

Caption: Workflow of SEI layer formation from this compound reduction.

Core Application 2: Organic Synthesis & Polymer Chemistry

This compound serves as a versatile polar aprotic solvent and a valuable C1 building block in organic synthesis.[4][11] It is considered a green solvent due to its low toxicity and efficient synthesis from ethylene oxide and carbon dioxide.[1][11] It is used as a reaction medium and as a reactant, particularly in transesterification reactions to produce other valuable carbonates, and as a hydroxyethylating agent.[1][12]

Data Presentation: Synthesis of Glycerol (B35011) Carbonate via Transesterification

This compound can react with glycerol to produce glycerol carbonate, a valuable biodegradable solvent. The reaction is typically catalyzed, and conditions can be optimized for maximum conversion.

| Catalyst Loading (wt% of glycerol) | Reagent Molar Ratio (EC/Glycerol) | Temperature (°C) | Glycerol Conversion at 6h (%) | Reference(s) |

| 1% | 2 | 80 | ~65 | [13] |

| 3% | 2 | 80 | ~77 | [13] |

| 3% | 1.5 | 80 | ~70 | [13] |

| 3% | 2.5 | 80 | ~75 | [13] |

Experimental Protocol: Synthesis of Glycerol Carbonate

This protocol is based on the transesterification of glycerol with this compound using zinc stearate (B1226849) as a catalyst.[13]

Materials:

-

This compound (CAS 96-49-1)

-

Glycerol (99%+)

-

Zinc Stearate (catalyst)

-

Three-neck round-bottom flask (50 mL)

-

Condenser, thermometer, and magnetic stirrer

-

Heating mantle with temperature controller

Procedure:

-

Setup: Assemble the reaction apparatus consisting of the three-neck flask equipped with a condenser, thermometer, and magnetic stir bar, placed in a heating mantle.

-

Charging Reactants: Charge the flask with glycerol. For a typical run, add the desired amount of zinc stearate catalyst (e.g., 3% of the glycerol weight).

-

Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 80 °C).

-

Adding EC: Once the temperature is stable, add this compound to the flask. An optimal molar ratio of EC to glycerol is 2:1.[13]

-

Reaction: Maintain the reaction at the set temperature with vigorous stirring (e.g., 700 rpm) for the desired duration (e.g., 6 hours). The reaction produces ethylene glycol as a byproduct.

-

Workup and Analysis: After the reaction, the product mixture can be analyzed using techniques like Gas Chromatography (GC) to determine the conversion of glycerol and the yield of glycerol carbonate.

Visualization: Transesterification Reaction Pathway

The reaction shows this compound reacting with glycerol in a catalyzed process to yield glycerol carbonate and ethylene glycol.

Caption: Catalyzed transesterification of this compound with glycerol.

Emerging Application: Drug Development & Delivery

While less common than its industrial uses, this compound is finding applications in the pharmaceutical sector. It is utilized as a solvent in some drug formulations.[14] More advanced research focuses on Poly(this compound) (PEC), a biodegradable polymer synthesized from EC, as a promising material for drug delivery systems.[15] PEC nanoparticles have been shown to possess "stealth" characteristics, meaning they can evade uptake by the immune system, a critical requirement for long-circulating drug carriers.[15]

Studies have shown that PEC nanoparticles adsorb significantly fewer plasma proteins compared to conventional polystyrene nanoparticles. This reduced protein binding leads to minimal uptake by macrophages, suggesting that PEC nanospheres are a promising platform for developing long-circulating drug delivery systems in vivo.[15]

Visualization: "Stealth" Nanoparticle Concept

This diagram illustrates how the surface properties of PEC nanoparticles help them avoid macrophage uptake, enabling longer circulation times for drug delivery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. EC (this compound) - Ataman Kimya [atamanchemicals.com]

- 3. This compound | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 4. nbinno.com [nbinno.com]

- 5. Battery-grade this compound (EC), High Purity - Landt Instruments [landtinst.com]

- 6. This compound | C3H4O3 | CID 7303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lithium-ion battery - Wikipedia [en.wikipedia.org]

- 8. Exploring the redox decomposition of this compound–propylene carbonate in Li-ion batteries - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 11. This compound: The "magic solvent" of green chemistry_Chemicalbook [chemicalbook.com]

- 12. Synthesis of Ethylene carbonate_Chemicalbook [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. innospk.com [innospk.com]

- 15. Biodegradable poly(this compound) nanoparticles as a promising drug delivery system with "stealth" potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethylene Carbonate Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) carbonate (EC) is a cyclic carbonate ester of ethylene glycol and carbonic acid.[1][2] It is a highly polar organic solvent with a wide range of applications, most notably as a high-permittivity component of electrolytes in lithium-ion batteries.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of ethylene carbonate, detailed experimental protocols for their determination, and a review of its key chemical reactions.

Physical Properties

This compound is a white to yellow crystalline solid at room temperature, transitioning to a colorless, odorless liquid above its melting point.[2][4] Its high polarity and excellent solvency for a variety of polymers and salts make it a valuable component in numerous formulations.[5][6]

Table 1: General Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃H₄O₃ | [2] |

| Molecular Weight | 88.062 g/mol | [2] |

| Appearance | White to yellow crystalline solid | [2] |

| Odor | Odorless | [1] |

Table 2: Quantitative Physical Properties of this compound

| Property | Value | Conditions | References |

| Density | 1.3210 g/cm³ | at 25 °C | [2][4] |

| Melting Point | 34 to 37 °C (93 to 99 °F; 307 to 310 K) | [2][4] | |

| Boiling Point | 243.0 °C (469.4 °F; 516.1 K) | at 760 mmHg | [1][2] |

| Viscosity | 1.90 mPa·s | at 40 °C | [7] |

| Dielectric Constant | 89.78 | [8] | |

| Flash Point | 150 °C (302 °F; 423 K) | [2] | |

| Vapor Pressure | 0.02 mmHg | at 36.4 °C | [9][10] |

| Refractive Index | 1.4158 | at 50 °C | [1][11] |

| Water Solubility | 214 g/L | at 20 °C | [5] |

Solubility Profile

This compound is soluble in a wide range of solvents. It is miscible with water (at 40%), alcohol, ethyl acetate, benzene, and chloroform.[1][12] It is also soluble in ether, n-butanol, and carbon tetrachloride.[1][12] However, it is insoluble in gasoline and turpentine (B1165885) oil.[1][12]

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[12] It is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[5]

Stability and Decomposition: The dry ester slowly decomposes at temperatures between 200-250 °C.[12] Hydrolysis occurs rapidly above 125 °C in the presence of alkalis and more slowly with strong acids.[12] In the context of lithium-ion batteries, this compound decomposes on the anode surface to form a solid electrolyte interphase (SEI), which is crucial for battery performance and stability.[13] This decomposition can proceed through both reductive and oxidative pathways.

Key Diagrams and Pathways

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the reaction of ethylene oxide with carbon dioxide.[2]

Caption: Synthesis of this compound from ethylene oxide and carbon dioxide.

Reductive Decomposition Pathway in Li-ion Batteries

In lithium-ion batteries, this compound undergoes reductive decomposition on the anode surface, a key process in the formation of the Solid Electrolyte Interphase (SEI). A simplified representation of one possible pathway is shown below.

Caption: A simplified reductive decomposition pathway of this compound.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining accurate and reproducible data on the physical and chemical properties of this compound. Below are outlines of common methodologies.

Determination of Melting Point (Capillary Tube Method - ASTM E324)

This method determines the temperature range over which the crystalline solid melts.[6]

-

Apparatus: Melting point apparatus (e.g., Thiele tube or automated instrument), capillary tubes (sealed at one end), thermometer or temperature probe.

-

Procedure:

-

Finely powder a dry sample of this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-4 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

-

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.[8]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (e.g., mineral oil), Bunsen burner or hot plate.

-

Procedure:

-

Add a small amount of liquid this compound (melted if solid) to the small test tube.

-

Invert the capillary tube (sealed end up) and place it into the test tube with the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in the Thiele tube containing heating oil, ensuring the rubber band is above the oil level.

-

Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

-

Determination of Purity (Gas Chromatography - GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound.[14]

-

Apparatus: Gas chromatograph equipped with a Flame Ionization Detector (FID), a suitable capillary column (e.g., a mid-polarity column like a 35% diphenyl/65% dimethyl polysiloxane phase), autosampler, and data acquisition software.[14]

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetone (B3395972) or dichloromethane). Prepare a series of calibration standards of known concentrations.

-

Instrumental Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid vaporization without decomposition (e.g., 200 °C).

-

Oven Temperature Program: Start at a temperature below the boiling point of the solvent and ramp up to a temperature that allows for the elution of this compound and any potential impurities. A typical program might be: hold at 100 °C for 2.5 minutes, then ramp to 200 °C at 30 °C/minute and hold for 4 minutes.[14]

-

Detector Temperature: Typically set higher than the final oven temperature (e.g., 250 °C).

-

Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample and standards into the GC.

-

Quantification: Identify the this compound peak based on its retention time compared to a standard. The purity is determined by the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

-

Determination of Viscosity (Capillary Viscometer Method)

This method measures the resistance of a fluid to flow.

-

Apparatus: Ubbelohde or similar capillary viscometer, constant temperature water bath, stopwatch.

-

Procedure:

-

Ensure the viscometer is clean and dry.

-

Introduce a known volume of liquid this compound (maintained above its melting point) into the viscometer.

-

Place the viscometer in the constant temperature bath (e.g., 40 °C) and allow it to equilibrate for at least 20 minutes.

-

Using gentle suction, draw the liquid up through the capillary into the upper bulb.

-

Release the suction and measure the time it takes for the liquid meniscus to fall between two marked points on the capillary.

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.

-

Determination of Dielectric Constant (Parallel Plate Capacitor Method)

This method measures the ability of a substance to store electrical energy in an electric field.

-

Apparatus: Parallel plate capacitor, LCR meter or capacitance bridge, a container to hold the liquid sample.

-

Procedure:

-

Measure the capacitance of the empty parallel plate capacitor in air (C_air).

-

Fill the space between the capacitor plates with this compound (maintained in a liquid state).

-

Measure the capacitance of the capacitor with the this compound as the dielectric (C_ec).

-

The dielectric constant (ε_r) is calculated as the ratio of the capacitance with the dielectric to the capacitance in air: ε_r = C_ec / C_air.

-

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Theoretical investigations on oxidative stability of solvents and oxidative decomposition mechanism of this compound for lithium ion battery use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative study of the reductive decomposition reaction of this compound in lithium battery electrolyte: a ReaxFF molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. infinitalab.com [infinitalab.com]

- 7. Exploring the redox decomposition of this compound–propylene carbonate in Li-ion batteries - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pure.psu.edu [pure.psu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 14. cromlab-instruments.es [cromlab-instruments.es]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure and Dipole Moment of Ethylene (B1197577) Carbonate

This technical guide provides a comprehensive overview of the molecular structure and dipole moment of ethylene carbonate (EC), a crucial solvent in various scientific and industrial applications, including its prominent role in lithium-ion battery electrolytes. This document details its structural parameters, electrical properties, and the experimental methodologies used for their determination.

Molecular Structure of this compound

This compound (C₃H₄O₃) is a cyclic carbonate ester of ethylene glycol and carbonic acid.[1][2] Its five-membered ring structure is not planar but adopts a twisted C₂ equilibrium conformation.[3][4] This non-planar geometry is a key factor influencing its physical and chemical properties.

The conformation of the this compound molecule has been a subject of both experimental and computational studies. Microwave spectroscopy and ab initio computations have confirmed that the molecule possesses a twisted C₂ equilibrium conformation.[3] An equilibrium twist angle of approximately 19° has been derived from the variation of rotational constants with vibrational state, with a barrier to ring inversion of 2.8 kJ mol⁻¹.[3] Another calculation based on inertial data yielded a twist angle of 15°.[3] Computational studies using the STO-3-21G basis set predict a C₂ conformation with an equilibrium twist angle of 14° and a low barrier to inversion of 1.1 kJ mol⁻¹.[3] X-ray diffraction studies have also shown that between the planar carbonate group (CO₃) and the C-C bond, the molecule is twisted by about 20°.[5]

The structural parameters of this compound have been determined through various experimental techniques and computational methods. The following tables summarize key bond lengths and angles.

Table 1: Experimental and Computational Bond Lengths of this compound

| Bond | Experimental Bond Length (Å) (Synchrotron X-ray Diffraction) | Computational Bond Length (Å) (HF/6-31G*) |

| C=O | ~1.19 - 1.20[5] | 1.191[6] |

| C-O (ester) | ~1.34 - 1.36[5] | - |

| C-C | ~1.51 - 1.52[5] | - |

| O-C (ring) | ~1.45 - 1.47[5] | - |

Table 2: Experimental and Computational Bond Angles of this compound

| Angle | Experimental Bond Angle (°) (Synchrotron X-ray Diffraction) | Computational Bond Angle (°) |

| O-C-O (ester) | ~108 - 109[5] | - |

| O=C-O | ~125 - 126[5] | - |

| C-O-C | ~108 - 109[5] | - |

| O-C-C | ~105 - 106[5] | - |

Table 3: Dihedral Angles of this compound

| Dihedral Angle | Value (°) (Synchrotron X-ray Diffraction) |

| O=C-O-C | ~180 (planar carbonate group)[5] |

| C-O-C-C | Variable due to ring puckering |

| O-C-C-O | ~20 (twist angle)[5] |

Dipole Moment of this compound

This compound is a highly polar solvent, which is reflected in its large molecular dipole moment. This high polarity is crucial for its ability to dissolve salts, making it an excellent solvent for electrolytes in lithium-ion batteries.[2][7]

The dipole moment of this compound has been determined by various methods, with good agreement between different experimental techniques and computational studies.

Table 4: Dipole Moment of this compound

| Experimental Method | Solvent | Dipole Moment (D) | Reference |

| Dielectric Constant Measurement | Benzene | 4.81 | |

| Dielectric Constant Measurement | 1,4-Dioxane | 4.81 | |

| Dielectric Constant Measurement | - | 4.9 | [2] |

| Microwave Spectroscopy (Stark-effect measurements) | Gas Phase | 5.35 ± 0.15 | [8] |

| Computational Method | Basis Set | Dipole Moment (D) | Reference |

| Molecular Dynamics (OPLS-AA, flexible model) | - | 5.47 (at 320 K) | [9][10] |

The high dipole moment is a direct consequence of the electronegative oxygen atoms in the carbonyl and ester groups, leading to a significant separation of charge within the molecule.

Experimental Protocols

Gas electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.[11]

Workflow for Gas Electron Diffraction

References

- 1. "Application of Guggenheim's Short Formula to the Calculation of Dipole" by Robert J. Buenker and George N. Schulte [scholarworks.uni.edu]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Microwave spectrum and ab initio computations for this compound. Part 1.—Conformation and ring inversion - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. CN106478586B - Synthesis process of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. aps.anl.gov [aps.anl.gov]

- 8. Microwave spectrum and ab initio computations for this compound. Part 2.—Electric dipole moment - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Gas electron diffraction - Wikipedia [en.wikipedia.org]

The Genesis of a Green Solvent: An In-depth Technical Guide to the Discovery and History of Ethylene Carbonate

For Immediate Release

A deep dive into the origins and evolution of ethylene (B1197577) carbonate, a compound at the forefront of sustainable chemistry, reveals a rich history spanning from the 19th century to its current pivotal role in modern industrial applications. This technical guide, tailored for researchers, scientists, and drug development professionals, traces the journey of ethylene carbonate from its initial synthesis to its contemporary status as a key component in lithium-ion batteries and a versatile green solvent.

First synthesized in 1883 by the Russian chemist Nikolai Nemirowsky, this compound has undergone a remarkable transformation in its scientific and industrial significance. Initially a laboratory curiosity, its unique properties have propelled it to the forefront of various chemical processes, most notably as a high-permittivity solvent in the electrolytes of lithium-ion batteries, a critical technology in the global shift towards electrification.

This guide provides a comprehensive historical overview of this compound, detailing the key milestones in its synthesis and the evolution of its applications. It offers a thorough examination of the various synthetic routes developed over the past century, from early, hazardous methods to modern, environmentally benign processes.

A Historical Timeline of this compound Synthesis

The journey of this compound's synthesis is a story of increasing efficiency, safety, and environmental consciousness. Early methods, while groundbreaking for their time, have been largely superseded by more sustainable and scalable processes.

node1 [label="1883: Nemirowsky's\nFirst Synthesis", fillcolor="#F1F3F4"]; node2 [label="Early 20th Century:\nPhosgene Method", fillcolor="#F1F3F4"]; node3 [label="Mid-20th Century:\nTransesterification Method", fillcolor="#F1F3F4"]; node4 [label="Late 20th Century:\nEthylene Oxide & CO2 Reaction", fillcolor="#F1F3F4"]; node5 [label="21st Century:\nUrea-based & 'Green' Methods", fillcolor="#F1F3F4"];

node1 -> node2 [label="Industrial Scale-up"]; node2 -> node3 [label="Search for Safer Alternatives"]; node3 -> node4 [label="Improved Atom Economy"]; node4 -> node5 [label="Focus on Sustainability"]; }

Experimental Protocols of Key Synthetic Routes

This section provides detailed methodologies for the key historical and modern syntheses of this compound, offering valuable insights for laboratory replication and process development.

The Nemirowsky Synthesis (1883)

The first documented synthesis of this compound was achieved by Nemirowsky through the reaction of ethyl chloroformate with sodium glycolate. This seminal work, published in the Journal für praktische Chemie, laid the foundation for all subsequent research into this important molecule.

Experimental Protocol:

-

Reactants: Ethyl chloroformate and sodium glycolate.

-

Procedure: Sodium metal is dissolved in absolute ethanol (B145695) to form sodium ethoxide. Ethylene glycol is then added to this solution, resulting in the formation of sodium glycolate. Ethyl chloroformate is subsequently added to the cooled solution.

-

Reaction: The reaction mixture is heated, leading to the formation of this compound and sodium chloride.

-

Purification: The product is isolated by distillation.

The Phosgene (B1210022) Method

Once a dominant industrial process, the phosgene route involves the direct reaction of ethylene glycol with the highly toxic gas phosgene.[1] Due to the extreme hazards associated with phosgene, this method has been largely abandoned in favor of safer alternatives.[1]

Experimental Protocol:

-

Reactants: Ethylene glycol and phosgene.[2]

-

Solvent: Typically an inert solvent like toluene (B28343) or dichlorotoluene.[2]

-

Catalyst: A base, such as pyridine (B92270), is used to scavenge the HCl byproduct.[2]

-

Procedure: Phosgene gas is bubbled through a solution of ethylene glycol and pyridine in the chosen solvent, generally at elevated temperatures (e.g., 70°C).[2]

-

Workup: The reaction mixture is filtered to remove the pyridinium (B92312) hydrochloride salt, and the this compound is purified by distillation.

The Transesterification Method

This method offers a safer alternative to the phosgene process and involves the reaction of a dialkyl carbonate (like diethyl carbonate or dimethyl carbonate) with ethylene glycol.[2]

Experimental Protocol:

-

Reactants: Ethylene glycol and a dialkyl carbonate (e.g., diethyl carbonate).

-

Catalyst: A variety of catalysts can be used, including alkali metals, alkaline earth metals, or their alkoxides.

-

Procedure: Ethylene glycol and the dialkyl carbonate are heated in the presence of the catalyst. The reaction is driven forward by the removal of the more volatile alcohol byproduct (e.g., ethanol) via distillation.

-

Purification: The resulting this compound is purified by fractional distillation.

The Ethylene Oxide and Carbon Dioxide Method

This is currently the most common industrial method for producing this compound. It is an atom-economical reaction that directly combines ethylene oxide and carbon dioxide.[3][4]

Experimental Protocol:

-

Reactants: Ethylene oxide and carbon dioxide.[3]

-

Catalyst: A wide range of catalysts are effective, including quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, and various metal complexes.[3]

-

Procedure: The reaction is typically carried out in a high-pressure autoclave.[3] Ethylene oxide, carbon dioxide, and the catalyst are charged into the reactor, which is then heated to the desired temperature (e.g., 120°C) and pressurized with CO2 (e.g., 6.0 MPa).[3]

-

Purification: After the reaction, the catalyst is typically separated, and the this compound is purified by distillation.

The Urea and Ethylene Glycol Method

As a more recent and "greener" alternative, this method utilizes readily available and less hazardous starting materials.[5][6]

Experimental Protocol:

-

Reactants: Urea and ethylene glycol.[5]

-

Catalyst: Various catalysts can be employed, with zinc-based catalysts being common.[5]

-

Procedure: Urea and ethylene glycol are heated in the presence of the catalyst.[5] The reaction is often carried out under reduced pressure to facilitate the removal of the ammonia (B1221849) byproduct, which drives the reaction to completion.[6]

-

Purification: The this compound is typically purified by distillation.[5]

Comparative Analysis of Synthetic Methods

The evolution of this compound synthesis reflects a continuous drive for improved efficiency, safety, and sustainability. The following table summarizes the key quantitative data for the different methods.

| Synthesis Method | Key Reactants | Typical Yield | Key Advantages | Key Disadvantages |

| Nemirowsky (1883) | Ethyl chloroformate, Sodium glycolate | Not reported | Historical significance | Use of reactive and hazardous reagents |

| Phosgene | Ethylene glycol, Phosgene | High | High reactivity | Extreme toxicity of phosgene |

| Transesterification | Ethylene glycol, Dialkyl carbonate | ~40-70%[2] | Avoids phosgene | Equilibrium limitations, catalyst cost |

| Ethylene Oxide & CO2 | Ethylene oxide, Carbon dioxide | >95%[3] | High atom economy, high yield | Requires high pressure, handling of ethylene oxide |

| Urea & Ethylene Glycol | Urea, Ethylene glycol | >90%[6] | "Green" starting materials, safer | Requires vacuum to remove ammonia |

The Evolving Role of this compound in Organic Chemistry

EC [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="High-Permittivity Solvent\n(Li-ion Batteries)", fillcolor="#FBBC05"]; Intermediate [label="Chemical Intermediate", fillcolor="#EA4335"]; Plasticizer [label="Plasticizer", fillcolor="#34A853"];

DMC [label="Dimethyl Carbonate", fillcolor="#F1F3F4"]; Polymers [label="Polymers", fillcolor="#F1F3F4"]; Fine_Chemicals [label="Fine Chemicals", fillcolor="#F1F3F4"];

EC -> Solvent; EC -> Intermediate; EC -> Plasticizer;

Intermediate -> DMC; Intermediate -> Polymers; Intermediate -> Fine_Chemicals; }

Beyond its critical role in energy storage, this compound serves as a versatile platform molecule in organic synthesis. Its applications as a polar aprotic solvent, a plasticizer, and a precursor to other important chemicals like dimethyl carbonate underscore its broad utility. The ongoing research into new catalytic systems and more sustainable production methods promises to further expand the horizons of this remarkable compound, solidifying its place as a cornerstone of modern green chemistry.

References

Ethylene carbonate theoretical and computational studies

An In-depth Technical Guide on Theoretical and Computational Studies of Ethylene (B1197577) Carbonate

Introduction

Ethylene carbonate (EC) is a cyclic carbonate ester that has become an indispensable component of modern energy storage technologies, particularly as a primary solvent in the electrolytes of lithium-ion batteries (LIBs).[1] Its widespread use stems from a unique combination of physical and chemical properties, including a high dielectric constant (ε ≈ 90.5), a wide electrochemical stability window, and its crucial ability to form a stable solid electrolyte interphase (SEI) on the graphite (B72142) anodes of LIBs.[2][3] This passivating SEI layer is vital for the long-term cyclability and safety of the battery, as it allows for Li+ ion transport while preventing further electrolyte decomposition.[4]

Despite its simple molecular structure, the behavior of EC within an electrolyte is complex, involving intricate interactions with lithium ions, co-solvents, and electrode surfaces. Theoretical and computational studies, leveraging methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), have been instrumental in elucidating these nanoscale phenomena. These computational approaches provide insights that are often inaccessible to direct experimental measurement, detailing reaction mechanisms, solvation structures, and transport properties that govern battery performance. This guide provides a technical overview of the key findings from these theoretical investigations.

Computational Methodologies

The theoretical study of this compound systems primarily relies on two powerful computational techniques: Quantum Mechanics (QM), especially DFT, and classical Molecular Dynamics (MD).

-

Density Functional Theory (DFT): DFT is used to investigate the electronic structure, reaction pathways, and energetics of EC and its complexes. It is the method of choice for studying bond-breaking and bond-forming events, such as those occurring during EC's reductive or oxidative decomposition.[5][6][7] By calculating properties like binding energies, activation barriers, and reaction energies, DFT provides a molecular-level understanding of the chemical stability and reactivity of the electrolyte.

-

Molecular Dynamics (MD): MD simulations are used to study the dynamic behavior of large ensembles of molecules over time. Classical MD, which employs force fields like OPLS-AA (Optimized Potentials for Liquid Simulations), is used to predict bulk properties such as density, viscosity, dielectric constants, and ionic conductivity.[8][9] Ab initio MD (AIMD), which uses forces calculated from electronic structure theory on-the-fly, provides a more accurate description of chemical reactions and complex intermolecular interactions, albeit at a much higher computational cost.[8]

Experimental Protocols: Common Computational Approaches

The following table summarizes typical computational setups found in the literature for studying this compound.

| Method | Typical Application | Common Functionals/Force Fields | Typical Basis Sets / Parameters | References |

| DFT | Reductive/Oxidative Decomposition, Li+ Binding Energies, Vibrational Analysis | B3LYP, M05-2X, PBE | 6-31G*, 6-31+G(d), 6-311++G** | [5][6][10] |

| Classical MD | Bulk Liquid Properties, Ion Transport, Solvation Structure | OPLS-AA, Custom Polarizable Force Fields | GROMACS, LAMMPS simulation packages | [8][9][11] |

| AIMD | Initial SEI Formation, Li+ Solvation Dynamics, Reaction Mechanisms | PBE, BLYP | VASP, CP2K simulation packages | [8] |

| Metadynamics | Calculating Free Energy Surfaces, Exploring Reaction Coordinates | - | Used in conjunction with AIMD | [12] |

Visualization: General Computational Workflow

The diagram below illustrates a typical workflow for the theoretical investigation of electrolyte properties, integrating both quantum chemistry and molecular dynamics simulations.

Caption: A typical workflow combining quantum chemistry and molecular dynamics.

Lithium Ion Solvation and Coordination

The ability of EC to dissolve lithium salts and facilitate ion transport is fundamental to its function. Theoretical studies have provided a detailed picture of the Li+ solvation shell.

In the absence of other coordinating species, the lithium ion is typically solvated by four EC molecules, forming a stable tetrahedral structure, Li+(EC)4.[8][13] The interaction occurs primarily between the positively charged Li+ and the partial negative charge on the carbonyl oxygen atom of EC.[14] However, this idealized structure is heavily influenced by the electrolyte composition.

Quantum chemistry calculations have shown that the presence of anions (e.g., PF6-, ClO4-) in the first solvation shell can reduce the number of coordinating EC molecules to as few as two.[15][16] This formation of contact ion pairs (CIPs) or larger aggregates becomes more prevalent at higher salt concentrations and has a significant impact on electrolyte properties like ionic conductivity and viscosity.[17]

Quantitative Data: Li+ Binding Energies

The stability of Li+-solvent complexes can be quantified by their binding energies. Quantum chemistry studies reveal that while EC forms a stable complex with Li+, other co-solvents like dimethyl carbonate (DMC) can also compete for a place in the solvation shell.[17][18]

| Complex | Method | Binding Energy (kcal/mol) | Reference |

| Li+(EC) | MP2/Dz | -39.5 | [17] |

| Li+(DMC, cis-trans) | MP2/Dz | -37.2 | [17] |

| LiPF6(EC) | DFT | -19.8 | [17] |

| LiPF6(DMC) | DFT | -20.8 | [17] |

Note: Binding energies are relative to isolated species. Negative values indicate a stable complex.

Visualization: Li+ Solvation Shell Structure

The following diagram illustrates the primary solvation structure of a lithium ion in this compound and the influence of anions.

Caption: Li+ solvation changes from full EC coordination to anion involvement.

Decomposition Mechanisms of this compound

The electrochemical stability of EC is not absolute. It decomposes at both the anode (reduction) and cathode (oxidation) surfaces, particularly outside of its stable voltage window. Computational studies have been crucial in mapping these complex reaction pathways.

Reductive Decomposition and SEI Formation

The formation of the SEI on carbon anodes is arguably the most important chemical process involving EC in a LIB. DFT calculations have shown that this is a multi-step process initiated by the reduction of EC.[5]

-

Initial Reduction: The process does not begin with an isolated EC molecule, as its reduction is thermodynamically forbidden in the gas phase. Instead, it involves the reduction of an Li+(EC)n complex at the anode surface.[5]

-

Ring Opening: The reduced complex undergoes a ring-opening reaction via the homolytic cleavage of a C-O bond. This step is crucial and has a calculated activation barrier of approximately 11.0 kcal/mol, leading to the formation of a radical anion coordinated with Li+.[5]

-

Termination Pathways: This highly reactive radical anion can undergo several termination reactions. The most thermodynamically favorable pathway is the formation of lithium butylene dicarbonate, (CH2CH2OCO2Li)2. Another key product is lithium ethylene dicarbonate, (CH2OCO2Li)2, which is a dominant component of the SEI.[5] The overall process is considered a stepwise two-electron reduction.[5]

Visualization: EC Reductive Decomposition Pathway

This diagram outlines the key steps in the reductive decomposition of this compound, leading to the formation of SEI components.

Caption: Key steps in the reductive decomposition of EC to form SEI products.

Oxidative Decomposition

While more stable against oxidation than many other solvents, EC can decompose at high voltages on the cathode surface.[6] DFT studies show that this degradation can be activated by interactions with the cathode material itself or by the presence of Lewis acids like PF5 (which can form from the decomposition of the LiPF6 salt).[7]